Phenylpropanolamine hydrochloride Phenylpropanolamine hydrochloride Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)
Phenylpropanolamine Hydrochloride is the hydrochloride salt form of phenylpropanolamine, an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity. Phenylpropanolamine binds to and activates alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract resulting in vasoconstriction and reduction in swelling of nasal mucous membranes and reduction in tissue hyperemia, edema, and nasal congestion. This agent also stimulates the release of norepinephrine from its storage sites resulting in the effects already described. Finally, phenylpropanolamine indirectly stimulates beta-receptors producing tachycardia and a positive inotropic effect.
A sympathomimetic that acts mainly by causing release of NOREPINEPHRINE but also has direct agonist activity at some adrenergic receptors. It is most commonly used as a nasal vasoconstrictor and an appetite depressant.
Brand Name: Vulcanchem
CAS No.: 40626-29-7
VCID: VC20831114
InChI: InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1
SMILES: CC(C(C1=CC=CC=C1)O)N.Cl
Molecular Formula: C9H13NO.ClH
C9H14ClNO
Molecular Weight: 187.66 g/mol

Phenylpropanolamine hydrochloride

CAS No.: 40626-29-7

Cat. No.: VC20831114

Molecular Formula: C9H13NO.ClH
C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

Phenylpropanolamine hydrochloride - 40626-29-7

Specification

CAS No. 40626-29-7
Molecular Formula C9H13NO.ClH
C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name (1S,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1
Standard InChI Key DYWNLSQWJMTVGJ-PRCZDLBKSA-N
Isomeric SMILES C[C@H]([C@H](C1=CC=CC=C1)O)N.Cl
SMILES CC(C(C1=CC=CC=C1)O)N.Cl
Canonical SMILES CC(C(C1=CC=CC=C1)O)N.Cl
Melting Point 381 to 385 °F (NTP, 1992)

Introduction

Chemical Structure and Properties

Molecular Composition

Phenylpropanolamine hydrochloride is derived from phenylpropanolamine, which has the molecular formula C9H13NO and a molar mass of 151.209 g·mol−1 . The hydrochloride salt has a molecular weight of 187.67 g·mol−1, reflecting the addition of the hydrochloride group . This salt formation enhances the compound's stability and solubility for pharmaceutical applications.

Physical Properties

Phenylpropanolamine hydrochloride exhibits distinct physicochemical characteristics that influence its pharmacological behavior. It has moderate lipophilicity, with an experimental log P value of 0.67, while its predicted log P values range from 0.57 to 0.89 . This lipophilicity profile positions it between highly lipophilic amphetamines and more hydrophilic compounds like phenylephrine, influencing its distribution properties in the body.

For contextual understanding, the experimental log P values of related compounds are:

CompoundLog P Value
Methamphetamine2.1
Amphetamine1.8
Ephedrine1.1
Pseudoephedrine0.7
Phenylpropanolamine0.67
Phenylephrine-0.3
Norepinephrine-1.2

The optimal log P for brain permeation and central activity is approximately 2.1 (range 1.5–2.7), which explains why phenylpropanolamine has limited central nervous system effects compared to amphetamines .

Structural Relationships

Phenylpropanolamine belongs to the substituted phenethylamine class, consisting of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The methyl group on the alpha carbon (the first carbon before the nitrogen group) also places this compound in the substituted amphetamine class.

Structurally, phenylpropanolamine is closely related to several important compounds:

  • It is usually formulated as a racemic mixture of the (1R,2S)- and (1S,2R)-enantiomers of β-hydroxyamphetamine

  • Also known as dl-norephedrine

  • Ephedrine is the N-methyl analogue of phenylpropanolamine

  • It is closely related to ephedrine, pseudoephedrine, amphetamine, and cathinone

The β-hydroxyl group distinguishes phenylpropanolamine from amphetamine and significantly alters its pharmacological profile by increasing hydrophilicity and reducing blood-brain barrier permeation .

Pharmacology

CompoundNorepinephrine (NE)Dopamine (DA)Serotonin (5-HT)
Dextroamphetamine (S(+)-amphetamine)6.6–7.25.8–24.8698–1,765
S(–)-Cathinone12.418.52,366
Ephedrine ((–)-ephedrine)43.1–72.4236–1,350>10,000
(+)-Ephedrine2182,104>10,000
Dextromethamphetamine (S(+)-methamphetamine)12.3–13.88.5–24.5736–1,292
Levomethamphetamine (R(–)-methamphetamine)28.54164,640
(+)-Phenylpropanolamine ((+)-norephedrine)42.1302>10,000
(–)-Phenylpropanolamine ((–)-norephedrine)1371,371>10,000
Cathine ((+)-norpseudoephedrine)15.068.3>10,000

This data reveals that phenylpropanolamine is more selective for norepinephrine release compared to dopamine, and has negligible effects on serotonin release .

Pharmacokinetics

Phenylpropanolamine demonstrates distinct absorption, distribution, metabolism, and excretion characteristics:

Absorption

  • Readily and well-absorbed following oral administration

  • Immediate-release formulations reach peak plasma levels at approximately 1.5 hours (range 1.0 to 2.3 hours)

  • Extended-release formulations reach peak levels after 3.0 to 4.5 hours

  • Linear pharmacokinetics across an oral dose range of 25 to 100 mg

Distribution

  • Volume of distribution: 3.0 to 4.5 L/kg

  • Brain levels are approximately 40% of those in the heart and 20% of those in the lungs

  • The hydroxyl group at the β carbon increases hydrophilicity and reduces blood-brain barrier permeation

  • Primarily exerts peripheral effects with limited central nervous system impact

  • Plasma protein binding is approximately 20%

Medical Applications

Historical Uses

Phenylpropanolamine hydrochloride has a significant history in pharmaceutical applications:

  • First synthesized around 1910

  • Effects on blood pressure characterized around 1930

  • Introduced as a medicine by the 1930s

  • Became widely used in prescription and over-the-counter formulations for decades

Clinical Applications

Phenylpropanolamine hydrochloride has been employed in several therapeutic contexts:

  • Decongestant: Used in cold and cough preparations to relieve nasal congestion

  • Appetite suppressant: Utilized in weight loss formulations

  • Nasal vasoconstrictor: Applied to reduce nasal mucosa swelling and secretions

Its effectiveness as a decongestant stems from its ability to stimulate alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced mucosal edema.

Regulatory Status

Historical Regulatory Timeline

The regulatory history of phenylpropanolamine hydrochloride reflects evolving understanding of its safety profile:

  • Introduced as medicine by the 1930s

  • Widely available both over-the-counter and by prescription for decades

  • Safety concerns regarding cardiovascular effects and stroke risk emerged

  • Withdrawn from many markets starting in 2000 after studies established an association with increased risk of hemorrhagic stroke

Current Status Worldwide

The current regulatory status of phenylpropanolamine hydrochloride varies globally:

  • Withdrawn or severely restricted in many countries

  • Still available in some countries for human and/or veterinary use

  • Where still permitted, often available only by prescription with restricted indications

  • In veterinary medicine, continues to have applications in some regions

Research Findings

Clinical Studies

Numerous clinical studies have investigated various aspects of phenylpropanolamine hydrochloride:

  • Efficacy as a decongestant: Multiple trials have confirmed its effectiveness in reducing nasal congestion through vasoconstriction

  • Weight loss applications: Studies have demonstrated modest short-term effects on appetite

  • Safety evaluations: Extensive research into cardiovascular effects, including interactions with other medications and conditions

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